molecular formula C19H18BrN3O2 B3583662 (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

Cat. No.: B3583662
M. Wt: 400.3 g/mol
InChI Key: MQEARBWJIKRDNH-VQHVLOKHSA-N
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Description

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide is a complex organic compound that features a benzimidazole moiety linked to a bromo-methoxyphenyl group through a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid.

    Alkylation: The benzimidazole is then alkylated using 2-bromoethylamine to introduce the ethyl linker.

    Coupling with Bromo-Methoxyphenyl Group: The final step involves coupling the alkylated benzimidazole with 3-bromo-4-methoxyphenylprop-2-enoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The bromo-methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide is unique due to its combination of a benzimidazole ring and a bromo-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-25-17-8-6-13(12-14(17)20)7-9-19(24)21-11-10-18-22-15-4-2-3-5-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEARBWJIKRDNH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

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